molecular formula C8H14N2O2 B1396137 (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone CAS No. 1236263-52-7

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone

Cat. No. B1396137
CAS RN: 1236263-52-7
M. Wt: 170.21 g/mol
InChI Key: WNVFOITUHIMMPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Anti-Estrogenic Activity : A novel compound with a structure closely related to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone demonstrated potent anti-estrogenic activity. This compound was synthesized through a series of chemical reactions starting from beta-tetralone, demonstrating its potential in medicinal chemistry (Jones et al., 1979).

  • Organotin(IV) Complexes in Antimicrobial Research : Research has explored the synthesis of organotin(IV) complexes of derivatives similar to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone. These complexes exhibited significant antimicrobial activities, suggesting their potential as drug candidates (Singh et al., 2016).

  • Antibacterial and Antioxidant Activities : Compounds related to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone have been synthesized and evaluated for antibacterial and antioxidant activities. These compounds showed moderate activities, indicating their relevance in pharmaceutical research (Lynda, 2021).

Chemical Synthesis and Characterization

  • Novel Synthetic Methods : Innovative synthetic methods have been developed for compounds structurally similar to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone. These methods offer efficient pathways for creating heterocycles that are potentially useful in various chemical and pharmaceutical applications (Zhang et al., 2020).

  • Chemical Structure Elucidation : Detailed studies have been conducted to determine the crystal structures of compounds related to (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone. These studies provide insight into the molecular configuration and potential interactions of such compounds (Chen et al., 2005).

Future Directions

The future directions for research on “(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone” and similar compounds could involve further exploration of their therapeutic potential, given their wide range of biological activities . Additionally, more research could be done to better understand their mechanisms of action and to develop safer and more effective versions of these compounds .

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-6-4-10(5-6)8(12)7-2-1-3-9-7/h6-7,9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVFOITUHIMMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239659
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone

CAS RN

1236263-52-7
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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